molecular formula C21H25NO2S B2404477 N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)cinnamamide CAS No. 2035004-14-7

N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)cinnamamide

Cat. No.: B2404477
CAS No.: 2035004-14-7
M. Wt: 355.5
InChI Key: BXXRQWHFCWUZLI-FMIVXFBMSA-N
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Description

N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)cinnamamide is a synthetic organic compound with the molecular formula C21H25NO2S and a molecular weight of 355.5 g/mol. This compound features a unique structure combining a thiophene ring, a cyclopentyl group, and a cinnamamide moiety, making it of interest in various fields of scientific research and industrial applications.

Preparation Methods

The synthesis of N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)cinnamamide typically involves multiple steps, including the formation of the thiophene ring, the cyclopentyl group, and the cinnamamide linkage. One common synthetic route involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild and functional group-tolerant conditions . The reaction conditions often include the use of palladium catalysts and organoboron reagents.

Chemical Reactions Analysis

N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)cinnamamide can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions, often using reagents like halogens or nucleophiles.

Scientific Research Applications

Structural Characteristics

The compound features:

  • A thiophene ring , known for its electronic properties.
  • A cyclopentyl group , contributing to its three-dimensional structure.
  • A cinnamamide moiety , which is often associated with biological activity.

Chemistry

N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)cinnamamide serves as a building block in organic synthesis. It is utilized in various chemical reactions, including:

  • Suzuki–Miyaura coupling reactions , which are essential for forming carbon-carbon bonds under mild conditions.
  • Reagent in organic transformations , aiding in the development of new synthetic pathways.

Biology

Research indicates that this compound exhibits potential biological activities , including:

  • Antimicrobial properties : Preliminary studies suggest effectiveness against various pathogens.
  • Anti-inflammatory effects : Investigations show potential in modulating inflammatory responses.

Medicine

The compound is being studied for its potential therapeutic applications:

  • Drug development : Ongoing research aims to explore its efficacy as a therapeutic agent.
  • Mechanism of action : It may interact with specific molecular targets, influencing biochemical pathways relevant to disease progression.

Industrial Applications

In industrial settings, this compound is used to produce:

  • Specialty chemicals with tailored properties.
  • Materials that require specific functional characteristics.

Antimicrobial Activity Study (2024)

Objective : Assess the efficacy of the compound against Gram-positive and Gram-negative bacteria.

Target OrganismObserved EffectMIC (µg/mL)
Staphylococcus aureusSignificant inhibition32
Escherichia coliSignificant inhibition64

Anticancer Activity Evaluation (2023)

Objective : Evaluate cytotoxic effects on human breast cancer cells (MCF-7).

Cell LineObserved EffectIC50 (µM)
MCF-7Dose-dependent decrease in viability15

Anti-inflammatory Model Study (2025)

Objective : Investigate anti-inflammatory properties using LPS-stimulated macrophages.

CytokineObserved EffectReduction (%)
TNF-alphaReduced levels50
IL-6Reduced levels50

Mechanism of Action

The mechanism of action of N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)cinnamamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various biochemical processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)cinnamamide can be compared with other similar compounds, such as:

    N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)thiophene-2-sulfonamide: This compound shares a similar thiophene and cyclopentyl structure but differs in the functional group attached to the thiophene ring.

    N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)benzamide: This compound has a benzamide moiety instead of a cinnamamide moiety, leading to different chemical and biological properties.

Biological Activity

N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)cinnamamide is a complex organic compound with significant potential in pharmacology. Its unique structure, which includes a thiophene ring and a cyclopentyl group, suggests diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C21H27NO3S
  • Molecular Weight : 373.5 g/mol
  • CAS Number : 2034499-98-2

Antimicrobial Activity

Research indicates that compounds similar to N-cinnamides exhibit notable antimicrobial properties. Studies have shown that such compounds can inhibit the growth of various bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) . The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anti-inflammatory Effects

Cinnamamide derivatives have been linked to anti-inflammatory activities. They may modulate inflammatory pathways by inhibiting the nuclear factor kappa B (NF-κB) signaling pathway, which is crucial in the inflammatory response . This modulation can lead to decreased production of pro-inflammatory cytokines.

Cytotoxicity and Anticancer Potential

N-cinnamides have demonstrated cytotoxic effects against various cancer cell lines. For instance, studies indicate that these compounds can induce apoptosis in cancer cells through mechanisms such as oxidative stress and cell cycle arrest . The ability to interfere with cancer cell viability positions N-cinnamides as potential candidates for cancer therapeutics.

The biological activity of this compound is likely mediated through its interaction with specific molecular targets. These interactions may involve:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic processes.
  • Receptor Binding : It could bind to receptors that modulate cellular signaling pathways, influencing cellular responses to stimuli.

Research Findings and Case Studies

StudyFindings
Demonstrated antimicrobial activity against MRSA with IC50 values indicating effective inhibition.
Showed cytotoxic effects on melanoma cells, leading to increased ROS levels and G2/M phase arrest.
Investigated the anti-inflammatory potential through NF-κB pathway modulation, resulting in reduced cytokine production.

Properties

IUPAC Name

(E)-N-[[1-[5-(1-hydroxyethyl)thiophen-2-yl]cyclopentyl]methyl]-3-phenylprop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO2S/c1-16(23)18-10-11-19(25-18)21(13-5-6-14-21)15-22-20(24)12-9-17-7-3-2-4-8-17/h2-4,7-12,16,23H,5-6,13-15H2,1H3,(H,22,24)/b12-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXXRQWHFCWUZLI-FMIVXFBMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(S1)C2(CCCC2)CNC(=O)C=CC3=CC=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C1=CC=C(S1)C2(CCCC2)CNC(=O)/C=C/C3=CC=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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